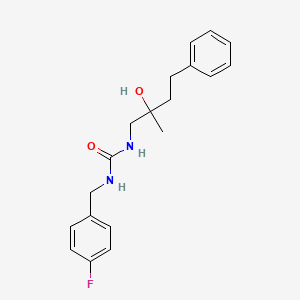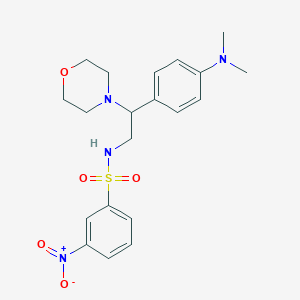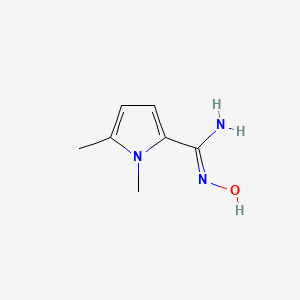
N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. The “N-(4-acetamidophenyl)” part of the name suggests that it contains an acetamidophenyl group, which is a common moiety in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various reagents. Unfortunately, without specific information on “this compound”, it’s difficult to provide a detailed synthesis analysis .
Chemical Reactions Analysis
The chemical reactions involving a specific compound depend on its molecular structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide a detailed chemical reactions analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, etc., depend on its molecular structure. Without more specific information, it’s difficult to provide a detailed analysis of these properties .
Wissenschaftliche Forschungsanwendungen
Antioxidant Studies
- A study by Ahmad et al. (2012) involved the synthesis of carboxamides based upon a pyrazolobenzothiazine ring system, similar to the structure of interest. These compounds demonstrated moderate to significant radical scavenging activity, indicating potential antioxidant applications (Ahmad et al., 2012).
Fluorescent Properties
- Research conducted by Rangnekar and Shenoy (1987) focused on synthesizing derivatives for fluorescent applications. They found that compounds similar to the one could be used as fluorescent whiteners on polyester fibers (Rangnekar & Shenoy, 1987).
Synthesis of Fused Azines
- Ibrahim and Behbehani (2014) reported the synthesis of a novel class of pyridazin-3-one derivatives, which includes structures akin to N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. These compounds showed promise in the synthesis of fused azines (Ibrahim & Behbehani, 2014).
Antimicrobial Activities
- Gouda et al. (2010) synthesized compounds based on a tetrahydrobenzothiophene moiety, which is structurally related. They demonstrated promising antimicrobial activities, suggesting similar potential for compounds like this compound (Gouda et al., 2010).
Kinase Inhibition for Cancer Therapy
- Liu et al. (2020) synthesized and evaluated novel derivatives for inhibitory activities against c-Met kinase, a target in cancer therapy. This study suggests potential applications in developing cancer therapeutics (Liu et al., 2020).
Antimicrobial Activity of Thio-Substituted Derivatives
- Gad-Elkareem et al. (2011) focused on synthesizing new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrating their antimicrobial activity. These findings are relevant to similar compounds (Gad-Elkareem et al., 2011).
Cholinesterase Inhibitors
- Kausar et al. (2021) designed and synthesized thiophene-2-carboxamide Schiff base derivatives as cholinesterase inhibitors, indicating potential applications in treating neurodegenerative diseases (Kausar et al., 2021).
Dipeptide Mimetics
- Millet et al. (1999) reported the synthesis of 6-acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine-carboxylic acid, a scaffold for dipeptide mimetics, relevant for biomedical applications (Millet et al., 1999).
Anticonvulsant Activity
- Unverferth et al. (1998) synthesized a series of new 3-aminopyrroles, showing considerable anticonvulsant activity. This suggests potential neurological applications for similar compounds (Unverferth et al., 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9(19)15-10-3-5-11(6-4-10)16-14(21)12-7-8-13(20)18(2)17-12/h3-8H,1-2H3,(H,15,19)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRONGAYYPDMXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)

![1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2716434.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)


![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2716440.png)


![N-cyclopentyl-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2716443.png)
![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide](/img/structure/B2716448.png)

